1-(5-Ethenyl-2-thienyl)-ethanone
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Overview
Description
1-(5-Ethenyl-2-thienyl)-ethanone: is an organic compound that features a thienyl group substituted with an ethenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethenyl-2-thienyl)-ethanone typically involves the reaction of 5-ethenyl-2-thiophene with ethanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the ethanoyl chloride acts as the electrophile and the thienyl ring as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethenyl-2-thienyl)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
1-(5-Ethenyl-2-thienyl)-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(5-Ethenyl-2-thienyl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s reactivity is influenced by the electron-rich thienyl ring and the electron-withdrawing ethanone group, which can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Ethyl-2-thienyl)-ethanone
- 1-(5-Methyl-2-thienyl)-ethanone
- 1-(5-Propyl-2-thienyl)-ethanone
Comparison
1-(5-Ethenyl-2-thienyl)-ethanone is unique due to the presence of the ethenyl group, which imparts additional reactivity compared to its alkyl-substituted counterparts. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H8OS |
---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
1-(5-ethenylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H8OS/c1-3-7-4-5-8(10-7)6(2)9/h3-5H,1H2,2H3 |
InChI Key |
HPAMYFHHZLTTPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C=C |
Origin of Product |
United States |
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